N-4-Pyridylbenzenesulfonamide

Description

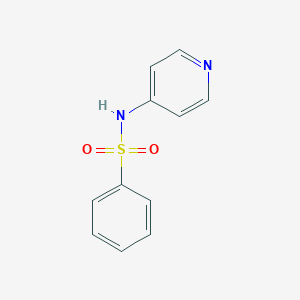

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-4-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-16(15,11-4-2-1-3-5-11)13-10-6-8-12-9-7-10/h1-9H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYATQLMZOZEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349949 | |

| Record name | N-4-Pyridylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15309-85-0 | |

| Record name | N-4-Pyridylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-4-yl)benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 4 Pyridylbenzenesulfonamide and Its Derivatives

Direct Synthetic Routes to N-4-Pyridylbenzenesulfonamide

The most conventional and direct method for synthesizing this compound involves the nucleophilic substitution reaction between 4-aminopyridine (B3432731) and benzenesulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the sulfonamide bond formation.

The mechanism is analogous to a nucleophilic acyl substitution. researchgate.net The nitrogen atom of 4-aminopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, such as pyridine (B92270) or triethylamine, is often used both as a catalyst and an acid scavenger. In some protocols, an aqueous solution of a base like sodium carbonate may be employed. The reaction generally proceeds at ambient or slightly elevated temperatures and can be performed in a one-pot setup, making it an efficient route to the parent compound.

Table 1: Representative Conditions for Direct Synthesis

| Amine | Sulfonyl Chloride | Base | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|---|

| 4-Aminopyridine | Benzenesulfonyl chloride | Pyridine | Dichloromethane (DCM) | Stirred solution at room temperature | nih.gov |

Methodologies for the Preparation of this compound Analogues

The creation of analogues of this compound is achieved by systematically modifying either the pyridyl ring or the benzenesulfonamide (B165840) scaffold. These approaches allow for the exploration of a wide chemical space around the core structure.

Derivatives with substituents on the pyridine ring are typically synthesized by employing a pre-functionalized aminopyridine starting material. This strategy involves multi-step syntheses to build a complex pyridine fragment before its coupling with the desired benzenesulfonyl chloride.

For instance, the synthesis of N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide derivatives begins with 2-hydroxy-5-nitropyridine. nih.gov This starting material undergoes a series of transformations, including chlorination and substitution, to introduce the desired functional groups onto the pyridine ring, culminating in a complex aminopyridine derivative. nih.gov This functionalized amine is then reacted with benzenesulfonyl chloride in the final step to form the target sulfonamide. nih.gov Another common strategy involves nucleophilic aromatic substitution (SNAr) reactions on halopyridines, such as the reaction between an alcohol and 2-chloropyridine, to build more complex pyridyl ethers that can be incorporated into the final molecule. beilstein-journals.org

Introducing functional groups onto the benzene (B151609) ring of the benzenesulfonamide portion is straightforwardly accomplished by using a substituted benzenesulfonyl chloride in the initial coupling reaction. This approach allows for wide derivatization of the benzenoid moiety.

Nitro-Substituted Analogues: The reaction of 4-aminopyridine with 4-nitrobenzenesulfonyl chloride yields 4-Nitro-N-(4-pyridyl)benzenesulfonamide. iucr.org This nitro group can potentially serve as a handle for further chemical modifications.

Halo-Substituted Analogues: The use of 4-bromobenzenesulfonyl chloride provides a direct route to 4-Bromo-N-(4-pyridyl)benzenesulfonamide. The bromine atom can be used in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide variety of aryl or alkyl groups, thus serving as a key intermediate for a library of derivatives.

Alkyl-Substituted Analogues: Similarly, reacting an amine with p-toluenesulfonyl chloride is a common method to introduce a methyl group onto the para-position of the benzene ring, yielding N-substituted-4-methylbenzenesulfonamides. researchgate.net

Table 2: Synthesis of Analogues via Substituted Starting Materials

| Pyridine Moiety | Benzene Moiety | Key Starting Material 1 | Key Starting Material 2 | Resulting Analogue Class | Ref. |

|---|---|---|---|---|---|

| Unsubstituted | 4-Nitro | 4-Aminopyridine | 4-Nitrobenzenesulfonyl chloride | Nitro-benzenesulfonamide derivatives | iucr.org |

| Unsubstituted | 4-Bromo | 4-Aminopyridine | 4-Bromobenzenesulfonyl chloride | Bromo-benzenesulfonamide derivatives | |

| Unsubstituted | 4-Methyl | 4-Aminopyridine | p-Toluenesulfonyl chloride | Methyl-benzenesulfonamide derivatives | researchgate.net |

The synthesis of complex this compound derivatives can be designed using either convergent or divergent strategies to maximize efficiency and chemical diversity.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. nih.gov For example, 4-Bromo-N-(4-pyridyl)benzenesulfonamide could serve as a common precursor. Subjecting this intermediate to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) would allow for the introduction of a wide array of substituents at the 4-position of the benzene ring, rapidly generating a diverse library of analogues from a single starting point. Solvent choice can also be used to tune reaction pathways, enabling a divergent approach from the same set of starting materials to yield different product classes. rsc.org

Derivatization Approaches on the Benzenesulfonamide Scaffold

Catalytic Innovations in this compound Synthesis

While the classical synthesis is robust, innovations in catalysis offer improvements in reaction times, yields, and conditions.

Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate sulfonamide synthesis. For analogous sulfonamides, microwave heating has been shown to reduce reaction times from hours to minutes and improve yields. This technique offers a more energy-efficient and rapid alternative to conventional heating.

Metal Catalysis: Metal catalysts are crucial for derivatization reactions. Palladium catalysts are central to Suzuki-Miyaura coupling reactions used to functionalize bromo-substituted benzenesulfonamide scaffolds. Other metals like iron(III) chloride and copper have been used as catalysts in reactions involving sulfonamides, such as in the synthesis of N-substituted pyrroles. organic-chemistry.org These catalysts enable transformations that are not possible via traditional methods.

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is key to optimizing synthetic routes. The formation of the sulfonamide bond between 4-aminopyridine and benzenesulfonyl chloride proceeds via a well-understood nucleophilic substitution pathway. researchgate.net The reaction initiates with the nucleophilic attack of the exocyclic amino group of 4-aminopyridine on the electron-deficient sulfur atom of the sulfonyl chloride. A base, such as pyridine, facilitates the reaction by deprotonating the amine, increasing its nucleophilicity, and neutralizing the HCl formed.

For more complex, catalyzed reactions, mechanistic studies are crucial. For example, investigations into copper-catalyzed C-H amination reactions have involved the isolation of key intermediates, such as fluorinated copper(II) complexes, and computational studies to map out the catalytic cycle. nih.gov Such studies provide a deeper understanding of the catalyst's role and the factors controlling reaction outcomes, paving the way for the development of more efficient and selective synthetic methods. nih.gov

Advanced Structural Elucidation and Solid State Chemistry of N 4 Pyridylbenzenesulfonamide

Single Crystal X-ray Diffraction Analysis

For instance, the crystal structure of 4-Nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate, a related derivative, was determined using SC-XRD. The analysis revealed a monoclinic crystal system with the space group P2/n. researchgate.net The precise atomic coordinates, bond lengths, and angles obtained from SC-XRD are crucial for understanding the intermolecular interactions discussed in subsequent sections. uol.de

Table 1: Crystallographic Data for 4-Nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉N₃O₄S·H₂O |

| Molecular Weight | 297.29 |

| Crystal System | Monoclinic |

| Space Group | P2/n |

| a (Å) | 6.7766 (14) |

| b (Å) | 8.3932 (17) |

| c (Å) | 21.717 (4) |

| β (°) | 92.35 (3) |

| Volume (ų) | 1234.2 (4) |

| Z | 4 |

| Temperature (K) | 113 |

Polymorphism and Tautomerism Studies

N-4-Pyridylbenzenesulfonamide and related sulfonamides are known to exhibit polymorphism, the ability of a compound to exist in more than one crystalline form, and tautomerism, where isomers are interconvertible through a chemical reaction. researchgate.netacs.org These phenomena are of great interest as different polymorphs and tautomers can have distinct physical and chemical properties.

Characterization of Zwitterionic Tautomers of this compound

In the solid state, this compound can exist as a zwitterion, a molecule with both positive and negative charges. For example, 4-Nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate displays a zwitterionic structure where the pyridyl nitrogen is protonated, and the sulfonamide nitrogen is deprotonated. researchgate.net This charge separation significantly influences the molecule's electronic distribution and its interactions with neighboring molecules in the crystal lattice. The formation of zwitterions can be influenced by factors such as the polarity of the crystallization solvent. rsc.org The study of keto-enol and zwitterionic tautomerism in related phenylacetylpyridines provides further insight into the factors governing these equilibria. capes.gov.br

Investigation of Sulfonamide-Sulfonimide Tautomeric Equilibrium in the Solid State

The sulfonamide group (-SO₂NH-) can exist in equilibrium with its tautomeric form, the sulfonimide group (-SO(NH)O-). This sulfonamide-sulfonimide tautomerism is a critical aspect of the solid-state chemistry of N-heterocyclic arenesulfonamides. rsc.orgresearchgate.net While the sulfonamide form is often favored in the gas phase, the sulfonimide tautomer can become more prevalent with increasing solvent polarity. rsc.org

In the solid state, both tautomers can be observed. For instance, a study on sulfasalazine, a related compound, revealed the existence of both an amide (sulfonamide) tautomer in a triclinic polymorph and an imide (sulfonimide) tautomer in a monoclinic polymorph. acs.org Similarly, certain 1,2,4-triazine-containing sulfonamide derivatives have been shown to crystallize in either the sulfonamide or sulfonimide form, with the specific form being stabilized by strong intermolecular hydrogen bonds. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), can be used to explore the energy differences between these tautomers and predict their relative stability under different conditions. rsc.orgnih.gov

Crystal Packing Analysis and Intermolecular Interaction Networks

The arrangement of molecules in a crystal, known as crystal packing, is determined by a complex network of intermolecular interactions. nih.gov These interactions, though weaker than covalent bonds, collectively dictate the stability and physical properties of the crystalline material. nih.gov

Analysis of Hydrogen Bonding Motifs (N—H⋯O, C—H⋯O, O—H⋯N, N—H⋯N Interactions)

Hydrogen bonds are among the most significant intermolecular forces governing the crystal structures of sulfonamides. researchgate.netrsc.org In the crystal structure of this compound and its derivatives, a variety of hydrogen bonding motifs are observed. These include N—H⋯O, N—H⋯N, and O—H⋯N interactions. researchgate.netresearchgate.netresearchgate.net

Table 2: Hydrogen Bond Geometry for 4-Nitro-N-(4-pyridinio)benzenesulfonamidate monohydrate researchgate.net

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O5—H5A···N2 | 0.85 (4) | 1.97 (4) | 2.813 (3) | 167 (4) |

| O5—H5B···O2ⁱ | 0.85 (5) | 2.07 (5) | 2.895 (3) | 164 (4) |

| N1—H1A···O5ⁱⁱ | 0.92 (4) | 1.82 (4) | 2.728 (3) | 170 (4) |

Symmetry codes: (i) −x+2, −y, −z; (ii) x, y+1, z

Examination of π-π Stacking and Weak Non-Covalent Interactions

In addition to hydrogen bonding, weaker non-covalent interactions, such as π-π stacking, play a significant role in stabilizing the crystal structures of aromatic compounds like this compound. rsc.orgencyclopedia.pub π-π stacking involves the attractive, non-covalent interactions between aromatic rings. uva.es

Computational and Theoretical Investigations of N 4 Pyridylbenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic nature of a molecule, which dictates its physical and chemical behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.orgaps.org It is widely applied to determine optimized molecular geometries and various electronic properties. bonviewpress.comrsc.org A DFT study of N-4-Pyridylbenzenesulfonamide, typically employing a basis set like 6-311+G(d,p), would yield the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the system. bhu.ac.insemanticscholar.org

Furthermore, DFT calculations elucidate electronic properties such as dipole moment, polarizability, and the distribution of atomic charges. mdpi.com These properties are crucial for understanding how the molecule will interact with its environment, including solvents and biological macromolecules. A theoretical investigation would quantify the charge distribution across the molecule, revealing the partial positive and negative charges on each atom. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

Note: The following values are representative examples of the type of data obtained from DFT calculations and are not actual reported data for this specific molecule.

| Parameter | Description | Exemplary Value |

|---|---|---|

| Bond Length (C-S) | The distance between the carbon atom of the benzene (B151609) ring and the sulfur atom. | 1.78 Å |

| Bond Length (S=O) | The length of the double bonds between sulfur and oxygen atoms. | 1.45 Å |

| Bond Length (S-N) | The distance between the sulfur and nitrogen atoms of the sulfonamide link. | 1.65 Å |

| Bond Angle (O-S-O) | The angle formed by the two oxygen atoms and the central sulfur atom. | 120.5° |

| Dihedral Angle (C-S-N-C) | The rotational angle defining the orientation of the two ring systems relative to the sulfonamide bridge. | 75.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its propensity to be oxidized, characterizing its nucleophilicity. pku.edu.cn Conversely, the LUMO energy relates to the electron affinity and the molecule's ability to be reduced, indicating its electrophilicity. pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com DFT calculations are an effective method for determining the energies of these orbitals. schrodinger.comnih.gov For this compound, FMO analysis would map the locations of the HOMO and LUMO, indicating which parts of the molecule are most likely to participate in electron donation and acceptance during a chemical reaction.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Note: These values are representative examples of parameters derived from FMO analysis and are not actual reported data.

| Parameter | Description | Exemplary Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.85 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -1.72 |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | 5.13 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactivity of a molecule. researchgate.netreadthedocs.io The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uni-muenchen.deavogadro.cc Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and attractive to electrophiles. Blue indicates regions of most positive electrostatic potential, which are electron-poor and attractive to nucleophiles. researchgate.net Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential (red/yellow) concentrated around the electronegative oxygen atoms of the sulfonyl group and the nitrogen atom of the pyridine (B92270) ring. These areas represent likely sites for hydrogen bonding and electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the amine proton of the sulfonamide group, indicating these as sites susceptible to nucleophilic attack. The MEP map thus provides a valuable guide to the molecule's reactive behavior and intermolecular interaction patterns. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations extend theoretical investigations to the dynamic behavior of molecules and their interactions with other entities, which is particularly relevant in the context of drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. cyberleninka.rusemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. jmchemsci.commdpi.com The process involves placing the ligand, in this case, this compound, into the active site of a target protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. researchgate.net

A docking assessment would identify the specific amino acid residues in the protein's binding pocket that interact with the ligand. rjb.ro These interactions can include hydrogen bonds, hydrophobic contacts, and π-stacking. nih.gov For this compound, key interactions would likely involve the sulfonamide group's oxygen atoms and NH proton forming hydrogen bonds, and the pyridine and benzene rings participating in hydrophobic or π-stacking interactions. rjb.ro By comparing the binding scores and interaction patterns of different compounds, molecular docking helps prioritize candidates for further experimental testing. mdpi.com

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

Note: The following data are representative examples of outputs from a molecular docking simulation and are not based on actual experimental results.

| Parameter | Description | Exemplary Value/Residue |

|---|---|---|

| Binding Affinity | The predicted free energy of binding. A more negative value indicates a stronger interaction. | -8.5 kcal/mol |

| Hydrogen Bond Interaction | Amino acid residue acting as a hydrogen bond donor/acceptor with the ligand. | ASP 145, LYS 88 |

| Hydrophobic Interaction | Amino acid residue forming non-polar interactions with the ligand's rings. | LEU 25, VAL 70, ILE 143 |

| Interacting Ligand Moiety | The part of this compound involved in the interaction. | Sulfonyl Oxygen, Pyridine Nitrogen |

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com Since this compound has rotatable bonds—primarily the S-C and S-N bonds—it can exist in multiple conformations, each with a different potential energy. mdpi.com

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometric parameters, such as the dihedral angles of its rotatable bonds. libretexts.orgyoutube.com By systematically rotating these bonds and calculating the corresponding energy at each step, a PES can be generated. chemrxiv.org This map reveals the low-energy, stable conformations (local minima) and the energy barriers (transition states) that separate them. github.io Understanding the conformational landscape is crucial because a molecule's biological activity often depends on its ability to adopt a specific low-energy conformation that fits into the binding site of a target protein. nih.govwgtn.ac.nz For this compound, this analysis would identify its most probable shapes in solution and provide insight into the flexibility and energetic cost of adopting the specific conformation required for biological activity.

Molecular Dynamics Simulations of this compound in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. wustl.edunih.gov This technique allows researchers to understand the dynamic behavior of molecules, such as this compound, within a biological environment at an atomic level. wustl.edufrontiersin.org By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into conformational changes, binding mechanisms, and the thermodynamic properties of a molecule's interaction with biological targets like proteins or nucleic acids. nih.govsemanticscholar.org

In the context of this compound, MD simulations can be employed to investigate its stability and behavior within the active site of a target enzyme. For instance, sulfonamides are known to target enzymes like dihydrofolate reductase or carbonic anhydrases. An MD simulation would typically start with the docked pose of this compound inside the enzyme's binding pocket. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. Over a simulation trajectory spanning nanoseconds or even microseconds, researchers can analyze the stability of the ligand-protein complex. semanticscholar.org

Key analyses from such simulations include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand. A stable RMSD suggests that the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the persistence of specific hydrogen bonds between this compound and amino acid residues, which are crucial for binding affinity. researchgate.net

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction. semanticscholar.org

These simulations can reveal the key residues involved in the interaction, the role of water molecules in mediating the binding, and the dynamic conformational adjustments that occur in both the ligand and the protein. researchgate.netchemrxiv.org This information is invaluable for understanding its mechanism of action and for the rational design of more potent derivatives. semanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are computational tools used in medicinal chemistry to correlate the chemical structure of compounds with their biological activity or physicochemical properties. spu.edu.synih.gov These mathematical models allow for the prediction of the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts and reducing the number of molecules that need to be synthesized and tested. spu.edu.sy

The development of a predictive QSAR model for this compound derivatives involves several key steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC50 values) is compiled. nih.gov This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govfrontiersin.org

For each molecule in the dataset, a set of numerical parameters known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing charge distribution, dipole moment, and orbital energies.

Physicochemical descriptors: Such as logP (lipophilicity) and molar refractivity. spu.edu.sy

Using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Kernel-based Partial Least Squares (KPLS), a mathematical equation is generated that links the descriptors to the biological activity. nih.govnih.govresearchgate.net A statistically significant 2D-QSAR model, for instance, might yield a high correlation coefficient (R²) and cross-validated squared correlation coefficient (q²), indicating a robust and predictive model. researchgate.net Such models can elucidate which structural features are critical for the activity of this compound derivatives and guide the design of new analogs with potentially enhanced potency. jchemlett.com

Table 1: Common Descriptors in QSAR Modeling

| Descriptor Type | Example Descriptors | Description |

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic aspects of a molecule, influencing how it interacts with a biological target. |

| Steric | Molar Refractivity (MR), van der Waals volume | Relates to the size and shape of the molecule, affecting its fit into a binding site. |

| Hydrophobic | LogP, Hansch π constant | Quantifies the lipophilicity of a molecule, which influences its ability to cross cell membranes. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Numerical values derived from the graph representation of a molecule, describing its size, shape, and degree of branching. |

In QSAR studies of this compound and its analogs, the biological activity is often correlated with various physico-chemical descriptors and electronic parameters like Hammett constants. researchgate.net The Hammett equation is a linear free-energy relationship that describes the influence of meta- and para-substituents on the reactivity of a benzene ring. wikipedia.orgdalalinstitute.com The equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reaction.

k₀ is the rate constant for the unsubstituted reaction.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. It reflects the electronic effect (inductive and resonance) of the substituent.

ρ (rho) is the reaction constant, which depends on the reaction type and conditions but not on the substituent. wikipedia.org

For this compound derivatives, substituents can be introduced on the benzenesulfonamide (B165840) ring. The Hammett constant (σ) for these substituents provides a quantitative measure of their electron-donating or electron-withdrawing nature. chemrxiv.org A positive ρ value in a QSAR equation indicates that the reaction is favored by electron-withdrawing groups, suggesting that a negative charge develops in the transition state. Conversely, a negative ρ value implies that electron-donating groups enhance the reaction rate. wikipedia.org

Table 2: Hammett Sigma (σ) Constants for Representative Substituents

| Substituent (para-position) | Hammett Constant (σp) | Electronic Effect |

| -NO₂ | 0.78 | Strongly Electron-Withdrawing |

| -CN | 0.66 | Strongly Electron-Withdrawing |

| -Cl | 0.23 | Weakly Electron-Withdrawing |

| -H | 0.00 | Reference |

| -CH₃ | -0.17 | Weakly Electron-Donating |

| -OCH₃ | -0.27 | Moderately Electron-Donating |

| -NH₂ | -0.66 | Strongly Electron-Donating |

Data sourced from established physical organic chemistry literature. pitt.edu

Development of Predictive QSAR Models for this compound Derivatives

Intermolecular Interaction Energy Analysis (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique 3D picture of the molecular environment and is invaluable for understanding the forces that govern crystal packing. researchgate.netresearchgate.net

For this compound, a Hirshfeld surface analysis would be performed on its single-crystal X-ray diffraction data. researchgate.net The surface is typically mapped with properties like dnorm, which simultaneously displays the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by their respective van der Waals radii. mdpi.com Red spots on the dnorm map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. mdpi.com

The analysis is complemented by 2D fingerprint plots, which summarize all intermolecular interactions in the crystal. researchgate.net These plots provide a quantitative breakdown of each type of contact. For sulfonamide derivatives, common interactions include:

O···H/H···O contacts: Indicative of conventional (N-H···O) or unconventional (C-H···O) hydrogen bonds, which are crucial for stabilizing the crystal structure. iucr.orgnih.gov

C···H/H···C contacts: Representing weaker van der Waals forces. iucr.org

C···C contacts: Often associated with π-π stacking interactions between the phenyl and pyridyl rings. iucr.org

By calculating the intermolecular interaction energies using computational models within programs like CrystalExplorer, researchers can quantify the electrostatic, dispersion, polarization, and exchange-repulsion energies for molecular pairs. researchgate.netnih.gov This allows for the identification of the most significant interactions stabilizing the crystal packing, such as strong hydrogen bonds between the sulfonamide group and the pyridine nitrogen. researchgate.net

Table 3: Example of Hirshfeld Surface Interaction Contributions for a Sulfonamide Derivative

| Interatomic Contact | Contribution to Hirshfeld Surface (%) | Description of Interaction |

| H···H | 45.5% | van der Waals forces, ubiquitous contacts. |

| O···H / H···O | 25.8% | Strong N-H···O and weaker C-H···O hydrogen bonds. |

| C···H / H···C | 15.2% | van der Waals forces and weak C-H···π interactions. |

| C···C | 6.5% | π-π stacking between aromatic rings. |

| N···H / H···N | 3.1% | Weak hydrogen bonding or van der Waals contacts. |

| S···O / O···S | 1.5% | Contacts involving the sulfonyl group. |

Note: The values presented are representative for a generic sulfonamide crystal structure and may vary for this compound. The data is illustrative of typical findings from Hirshfeld analyses of related compounds. iucr.org

Coordination Chemistry of N 4 Pyridylbenzenesulfonamide

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N-4-Pyridylbenzenesulfonamide is a field of active research, driven by the potential to create materials with tailored properties. The process typically involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. nih.gov The resulting complexes are then characterized using a suite of analytical techniques to determine their structure and properties.

Design Principles for this compound as a Ligand

The design principles also consider the potential for hydrogen bonding involving the sulfonamide N-H group, which can play a crucial role in the supramolecular assembly of the complexes. americanpharmaceuticalreview.com By modifying the substituents on the benzene (B151609) or pyridine (B92270) rings, it is possible to fine-tune the electronic and steric properties of the ligand, thereby influencing the properties of the resulting metal complexes. nanoge.org

Exploration of Diverse Coordination Modes (e.g., Monodentate, Bidentate, Bridging)

This compound exhibits remarkable versatility in its coordination to metal centers. Research has demonstrated its ability to act as:

A monodentate ligand: In this mode, coordination occurs exclusively through the nitrogen atom of the pyridine ring. researchgate.net This is often observed when the metal ion has a strong preference for nitrogen donors or when steric hindrance prevents the involvement of the sulfonamide group.

A bidentate ligand: The ligand can chelate to a single metal center using the pyridyl nitrogen and one of the oxygen atoms or the nitrogen atom of the sulfonamide group. mdpi.combhu.ac.in This mode of coordination leads to the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the complex.

A bridging ligand: this compound can bridge two or more metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.net This bridging can occur through the pyridyl nitrogen and one of the sulfonamide atoms, or solely through the sulfonamide group, linking metal ions into extended networks. The specific bridging mode is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

The ability to adopt these diverse coordination modes makes this compound a valuable tool for crystal engineering, allowing for the rational design of metal-organic frameworks with specific topologies and functionalities.

Spectroscopic and Magnetic Characterization of Coordination Compounds

A variety of spectroscopic techniques are employed to elucidate the structure and bonding in this compound metal complexes. bhu.ac.inresearchgate.netscirp.org

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for probing the coordination environment of the ligand. nih.gov Changes in the vibrational frequencies of the pyridine ring and the sulfonamide group upon coordination provide direct evidence of metal-ligand bond formation. For instance, a shift in the C=N stretching vibration of the pyridine ring to a higher or lower frequency is indicative of coordination. nih.gov Similarly, shifts in the S=O and N-H stretching frequencies of the sulfonamide group can confirm its participation in bonding. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and charge transfer bands. nih.gov These spectra can help to determine the coordination geometry of the metal center (e.g., octahedral, tetrahedral) and provide insights into the nature of the metal-ligand interactions. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand environment in solution. nih.gov Shifts in the proton and carbon signals of the pyridine and benzene rings upon complexation can provide further evidence for the coordination mode.

| Technique | Observed Changes Upon Coordination | Information Gained |

| Infrared (IR) Spectroscopy | Shifts in ν(C=N), ν(S=O), and ν(N-H) frequencies. nih.govmdpi.com | Confirmation of metal-ligand bonding and identification of coordinating atoms. |

| UV-Visible Spectroscopy | Appearance of d-d transition and charge transfer bands. researchgate.netnih.gov | Determination of coordination geometry and electronic structure. |

| NMR Spectroscopy | Chemical shift changes in ¹H and ¹³C signals. nih.gov | Elucidation of solution-state structure and ligand conformation. |

Magnetic Characterization:

The magnetic properties of coordination compounds arise from the unpaired electrons in the d-orbitals of the transition metal ion. numberanalytics.com Magnetic susceptibility measurements are used to determine the magnetic moment of a complex, which is directly related to the number of unpaired electrons. iitk.ac.inlibretexts.org This information is crucial for determining the spin state (high-spin or low-spin) of the metal ion in a given coordination environment. libretexts.org

For example, a metal complex with a d⁶ electron configuration in an octahedral field can be either high-spin (with four unpaired electrons) or low-spin (with zero unpaired electrons), depending on the strength of the ligand field. libretexts.org Magnetic measurements can distinguish between these two possibilities. Furthermore, temperature-dependent magnetic susceptibility studies can reveal the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between metal centers in polynuclear or polymeric complexes. semanticscholar.orgmdpi.com

| Property | Measurement | Information Gained |

| Magnetic Moment (µeff) | Magnetic Susceptibility | Number of unpaired electrons, spin state of the metal ion. iitk.ac.inlibretexts.org |

| Temperature-Dependent Susceptibility (χ vs. T) | SQUID Magnetometry | Nature of magnetic coupling (ferromagnetic or antiferromagnetic) between metal centers. semanticscholar.orgmdpi.com |

Structural Analysis of this compound Metal Complexes (e.g., X-ray Crystallography)

Crystallographic studies have confirmed the diverse coordination modes of this compound, revealing intricate details of how the ligand interacts with different metal ions. researchgate.net For instance, X-ray structures have shown the formation of discrete mononuclear complexes, as well as one-, two-, and three-dimensional coordination polymers. researchgate.net These studies have been instrumental in understanding the factors that govern the self-assembly of these complexes, such as the coordination preferences of the metal ion, the flexibility of the ligand, and the role of intermolecular interactions like hydrogen bonding and π-π stacking. nih.gov

The data obtained from X-ray crystallography is essential for correlating the structure of a complex with its observed physical and chemical properties, including its spectroscopic and magnetic behavior, and its potential applications. nih.gov

| Metal Complex Example | Coordination Mode | Key Structural Features |

| [Cd(BPMT)Br₂] (analogue) | Tridentate | Penta-coordinated Cd(II) with a distorted square pyramidal geometry. mdpi.com |

| Ni(dadpe)₂(H₂O)₄·2H₂O (analogue) | Monodentate | Octahedral Ni(II) with two trans-coordinating monodentate ligands. researchgate.net |

| {Zn(NO₃)(dadpe)(dmf)₂}n (analogue) | Bidentate Bridging | One-dimensional coordination polymer formed by bridging ligands. researchgate.net |

Catalytic Applications of this compound-Derived Metal Complexes

The development of efficient and selective catalysts is a cornerstone of modern chemistry. rsc.org Metal complexes derived from this compound have shown promise as catalysts in a variety of organic transformations, particularly in the realm of homogeneous catalysis.

Homogeneous Catalysis Research

Homogeneous catalysis, where the catalyst and reactants are in the same phase, offers advantages in terms of high activity and selectivity under mild reaction conditions. rug.nlwiley.com The design of the ligand is crucial in tuning the catalytic activity of the metal center. The electronic and steric properties of this compound can be systematically modified to optimize the performance of the resulting metal complex for a specific reaction.

Research in this area has explored the use of this compound-metal complexes in various catalytic processes. chimia.ch While specific examples directly involving this compound are emerging, the principles are well-established with analogous ligand systems. For instance, related chiral salen complexes have been used in asymmetric catalysis. mdpi.com The field is ripe for further exploration, with potential applications in C-C bond formation reactions, oxidations, and hydrogenations. nih.gov The ability of the ligand to stabilize different metal oxidation states and create specific coordination environments is key to its potential in designing novel and efficient homogeneous catalysts.

| Catalytic Reaction Type | Potential Role of this compound Ligand |

| Cross-Coupling Reactions | Tuning the electronic properties of the metal center to facilitate oxidative addition and reductive elimination steps. |

| Oxidation Reactions | Stabilizing high-valent metal-oxo species and controlling the selectivity of the oxidation. |

| Hydrogenation Reactions | Creating a specific coordination environment to activate H₂ and facilitate substrate binding. |

Supramolecular Chemistry and Self Assembly Involving N 4 Pyridylbenzenesulfonamide

Design and Construction of Supramolecular Architectures

The rational design of supramolecular architectures relies on the predictable nature of non-covalent interactions. nih.gov Ligands containing hydrogen bonding sites, like N-4-Pyridylbenzenesulfonamide, are powerful tools in creating self-assembling systems. worktribe.com The combination of directional coordination bonds with metal ions and specific hydrogen bonding patterns allows for the creation of stable and complex self-assembled aggregates. worktribe.commdpi.com

This compound is an ideal candidate for constructing various supramolecular structures, including:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridyl nitrogen atom of this compound can coordinate with various metal ions, forming one-, two-, or three-dimensional coordination polymers. unt.edu These structures, also known as metal-organic frameworks (MOFs), are crystalline porous materials with applications in gas storage, separations, and catalysis. unt.eduresearchgate.netcornell.edu The design of MOFs allows for precise control over pore size and functionality by carefully selecting the organic linker and metal node. unt.eduresearchgate.net By incorporating this compound as a linker, it is possible to introduce specific functionalities, such as hydrogen bonding sites from the sulfonamide group, into the framework. nih.gov

Molecular Cages and Rings: Through coordination-driven self-assembly, discrete molecular architectures like cages and rings can be formed. nih.govmdpi.com The defined geometry of metal-ligand coordination, coupled with the shape of the organic ligand, directs the assembly of these complex structures. mdpi.com The semi-rigid nature of this compound could facilitate the formation of such discrete metalla-assemblies. mdpi.com

The synthesis of these architectures is often achieved through self-assembly in solution, where the components spontaneously organize into the thermodynamically most stable structure. nih.gov The final topology can be influenced by factors such as solvent, temperature, and the presence of specific ions. nih.gov

Role of Hydrogen Bonding in Supramolecular Assembly

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in the self-assembly of supramolecular structures. rsc.orgnih.gov The this compound molecule possesses both hydrogen bond donors (the sulfonamide N-H group) and acceptors (the sulfonamide oxygen atoms and the pyridyl nitrogen atom), making it a prime candidate for forming extensive hydrogen-bonded networks.

Key hydrogen bonding interactions involving this compound include:

N-H···N Hydrogen Bonds: The sulfonamide N-H group can form a strong hydrogen bond with the nitrogen atom of the pyridyl ring of an adjacent molecule. This type of interaction is fundamental in the self-assembly of many pyridyl-containing compounds, leading to the formation of chains, tapes, or more complex networks. nih.gov

N-H···O Hydrogen Bonds: The sulfonamide N-H group can also act as a donor to the oxygen atoms of the sulfonamide group on a neighboring molecule. nih.gov This interaction is a common motif in the crystal structures of sulfonamides and contributes significantly to the stability of the resulting assembly. nih.govresearchgate.net

The interplay of these different hydrogen bonds can lead to the formation of robust and predictable supramolecular synthons, which are structural units formed by intermolecular interactions. nih.gov The reliability of these synthons is a cornerstone of crystal engineering and the design of new materials.

Investigation of π-π Stacking and Other Weak Intermolecular Forces in Self-Organization

Besides hydrogen bonding, other weak intermolecular forces are critical in the self-organization of this compound.

π-π Stacking: The aromatic pyridine (B92270) and benzene (B151609) rings of this compound can participate in π-π stacking interactions. nih.gov These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute to the stabilization of the supramolecular assembly. wikipedia.orgnih.gov The strength and geometry of π-π stacking can be influenced by the presence of substituents on the rings and can work in synergy with other non-covalent interactions to direct the self-assembly process. rsc.orgwpmucdn.com In some cases, strong π-π stacking can lead to unique material properties, such as thermochromism. wpmucdn.com

C-H···π Interactions: These interactions involve a C-H bond acting as a weak acid pointing towards the electron-rich π-system of an aromatic ring. researchgate.net C-H···π interactions are recognized as a significant force in the packing of organic and organometallic crystals and in host-guest chemistry. researchgate.net

The combination of hydrogen bonding and π-π stacking can lead to complex and hierarchical self-assembly. rsc.org The balance between these forces can dictate whether the molecules assemble into one-dimensional columns, two-dimensional sheets, or three-dimensional networks. rsc.org The synergy between multiple weak interactions can lead to highly stable and well-defined supramolecular structures. rsc.org

Self-Assembly Processes in Solution and at Interfaces

The self-assembly of this compound into supramolecular architectures can occur in different environments.

In Solution: In solution, the process of self-assembly is governed by a delicate balance of intermolecular interactions, solvent effects, and concentration. mdpi.com The formation of aggregates such as micelles, vesicles, or larger ordered structures is driven by the tendency to minimize unfavorable interactions with the solvent and maximize favorable intermolecular forces. mdpi.com For this compound, the interplay between its hydrophilic (sulfonamide) and more hydrophobic (aromatic rings) parts could lead to amphiphilic behavior and the formation of various aggregates in solution. The process can be reversible and responsive to external stimuli like temperature or pH. nih.gov

At Interfaces: The self-assembly of molecules at interfaces, such as the solid-liquid or liquid-gas interface, is a powerful method for creating ordered two-dimensional structures. elsevier.commagtech.com.cn The rational design of molecules with specific functional groups allows for the controlled formation of surface-supported supramolecular structures with defined sizes and patterns. nih.gov The ability of this compound to form directional hydrogen bonds and participate in π-π stacking makes it a candidate for controlled self-assembly on surfaces, potentially leading to the formation of monolayers or more complex surface patterns. osti.gov The final morphology of the assembled structure can be influenced by the nature of the substrate and the solution conditions. osti.gov

Development of this compound-based Supramolecular Materials

The ability to form well-defined supramolecular architectures through self-assembly makes this compound a promising building block for the development of advanced functional materials. nih.govnih.gov Supramolecular materials often exhibit unique properties that are not present in their individual molecular components. advancedsciencenews.com

Potential applications for materials derived from this compound include:

Smart Materials: Supramolecular materials are often responsive to external stimuli such as temperature, light, pH, or the presence of specific chemical species. nih.govist.ac.at This responsiveness is due to the dynamic and reversible nature of the non-covalent bonds holding the assembly together. advancedsciencenews.com Materials based on this compound could be designed to exhibit stimuli-responsive behavior, with potential uses in sensors, actuators, and drug delivery systems. nih.govtue.nl

Biomaterials: The prevalence of hydrogen bonding and self-assembly in biological systems provides inspiration for the design of biocompatible materials. rsc.orgsemanticscholar.orgnih.gov Supramolecular polymers and hydrogels based on peptide or nucleobase recognition have been developed for applications such as drug and gene delivery, tissue engineering, and self-healing materials. rsc.orgiitg.ac.infrontiersin.org The hydrogen bonding capabilities of this compound could be exploited to create novel biomaterials.

Porous Materials: As discussed, the use of this compound as a linker in MOFs can lead to porous crystalline materials. unt.edu These materials have high surface areas and tunable pore environments, making them suitable for applications in gas storage and separation, catalysis, and sensing. unt.eduresearchgate.netnih.gov

The development of these materials relies on a deep understanding of the principles of supramolecular chemistry and the ability to control the self-assembly process to achieve the desired structure and function. nih.govgrc.org

Mechanistic Studies of Biological Target Interactions

Molecular Recognition and Binding Affinities to Biological Macromolecules

The effectiveness of N-4-Pyridylbenzenesulfonamide and its analogues as enzyme inhibitors is dependent on their ability to be recognized by and bind with high affinity to their biological targets. rsc.orgfu-berlin.desioc-journal.cn

The binding of small molecules like this compound to biological macromolecules is driven by a combination of intermolecular forces.

Hydrogen Bonding: Hydrogen bonds are crucial for the specificity and stability of ligand-protein interactions. ebsco.comaps.orgnih.gov The sulfonamide group (-SO2NH-) and the nitrogen atom in the pyridyl ring of this compound are capable of forming hydrogen bonds with amino acid residues in the enzyme's binding pocket. These interactions help to correctly orient the inhibitor and contribute significantly to its binding affinity. nih.gov

The interplay between hydrogen bonding and hydrophobic interactions is critical for achieving high binding affinity and selectivity. nih.govplos.org Computational docking studies and structural analysis of protein-ligand complexes are essential tools for visualizing and quantifying these interactions, guiding the design of new and improved inhibitors. nih.govbiorxiv.org

Studies of Ligand-Induced Conformational Changes in Target Proteins

The binding of a ligand to a protein is often not a simple lock-and-key event but a dynamic process that can induce significant conformational changes in the protein's three-dimensional structure. nih.govelifesciences.org These structural alterations are fundamental to the regulation of protein function, influencing everything from enzymatic activity to signaling cascades. nih.govpharmacologycanada.org For this compound and its analogs, these conformational shifts are key to their inhibitory action on target enzymes like carbonic anhydrases and protein kinases.

Protein kinases, a major class of drug targets, are known to exist in an equilibrium between active and inactive conformations. The binding of an inhibitor can shift this equilibrium, stabilizing a particular state. europeanpharmaceuticalreview.com For instance, inhibitors can bind to the active conformation (Type I) or the inactive conformation (Type II), with the latter often inducing or stabilizing a "DFG-out" conformation of the kinase domain. biorxiv.org While specific crystallographic studies on this compound are not widely available, research on structurally related pyridyl-substituted benzenesulfonamides provides valuable insights into these processes. mdpi.comnih.gov

A notable example comes from studies on carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are metalloenzymes that play a crucial role in various physiological processes. nih.gov X-ray crystallography studies on benzenesulfonamide (B165840) derivatives containing a pyridyl group have revealed how these molecules orient themselves within the enzyme's active site. mdpi.comcnr.it The sulfonamide group typically coordinates with the zinc ion in the active site, displacing a water molecule or hydroxide (B78521) ion. cnr.it The pyridyl and benzene (B151609) rings then extend into different regions of the active site cavity.

The specific interactions of the tail group, in this case, the pyridylbenzenesulfonamide moiety, can lead to distinct conformational changes in the amino acid residues lining the active site. For example, in studies of related inhibitors targeting human carbonic anhydrase IX (a tumor-associated isoform), the flexibility of certain residues within the active site, such as F131V, allows for favorable interactions with the inhibitor's tail. mdpi.com This adaptability can result in a more stable inhibitor-enzyme complex. The binding mode can be significantly influenced by the substitution pattern on the benzenesulfonamide, leading to varied potencies and selectivities against different CA isoforms. mdpi.comcnr.it Computational and structural studies, such as X-ray crystallography and NMR spectroscopy, are powerful tools for visualizing these ligand-induced conformational changes at an atomic level. nih.govkyoto-u.ac.jpconductscience.com

The table below summarizes key findings from a representative study on a related pyridyl-ureido-benzenesulfonamide inhibitor in complex with a mimic of Carbonic Anhydrase IX, illustrating the types of interactions that drive conformational adjustments.

| Parameter | Observation | Significance |

| Binding Mode | The sulfonamide group coordinates to the active site zinc ion. | Anchors the inhibitor in the active site, a common feature for this class of inhibitors. |

| Tail Group Orientation | The pyridyl-containing tail extends towards a "selective pocket" within the active site. | Dictates isoform selectivity and overall binding affinity. |

| Key Residue Interaction | The F131V mutation in the CA IX-mimic allows for better accommodation of the inhibitor's tail group compared to CA II. | This specific conformational difference between isoforms is a key determinant of selective inhibition. mdpi.com |

| Stabilizing Forces | The complex is stabilized by hydrogen bonding and weak electrostatic interactions between the inhibitor and hydrophilic pocket residues. mdpi.com | These non-covalent interactions collectively contribute to the stability of the bound state. |

Interaction Profiles with Other Biomolecules (e.g., DNA, Bovine Serum Albumin)

Beyond its specific protein targets, the journey of a compound through a biological system involves interactions with a host of other biomolecules. Among the most important are plasma proteins, such as serum albumin, which act as carriers, and nucleic acids like DNA, which can be unintended targets.

Interaction with Bovine Serum Albumin (BSA)

Bovine Serum Albumin (BSA) is a major transport protein in the blood and is often used as a model protein to study the binding of compounds to plasma proteins. thermofisher.com These interactions are critical as they affect the distribution, metabolism, and bioavailability of a compound. The binding of small molecules to BSA can be investigated using various spectroscopic techniques, particularly fluorescence spectroscopy, as well as calorimetric methods like Isothermal Titration Calorimetry (ITC). biointerfaceresearch.comnih.govnih.gov

The intrinsic fluorescence of BSA is primarily due to its tryptophan residues. biointerfaceresearch.comresearchgate.net When a small molecule binds near these residues, it can cause a quenching (decrease) of the fluorescence intensity. nih.gov This quenching can be either static (due to the formation of a non-fluorescent complex) or dynamic (due to collisional deactivation). ysu.am Studies on the interaction of various sulfonamide-related compounds with BSA have consistently shown a static quenching mechanism, indicating the formation of a stable complex. mdpi.com

Thermodynamic parameters obtained from these studies, such as the binding constant (Kb), enthalpy change (ΔH), and entropy change (ΔS), provide a detailed picture of the binding process. For instance, a negative Gibbs free energy (ΔG) indicates a spontaneous interaction. The signs and magnitudes of ΔH and ΔS can reveal the nature of the binding forces, such as hydrophobic interactions, hydrogen bonds, or van der Waals forces. mdpi.complos.org

The following table presents typical binding parameters for the interaction of a small molecule with BSA, derived from fluorescence quenching studies on related compounds.

| Thermodynamic Parameter | Typical Value/Observation | Interpretation |

| Binding Constant (Kb) | 103 - 105 L·mol-1 | Indicates a moderate to strong binding affinity. mdpi.com |

| Number of Binding Sites (n) | ≈ 1 | Suggests a 1:1 binding stoichiometry between the compound and BSA. mdpi.com |

| Gibbs Free Energy (ΔG) | Negative | The binding process is spontaneous. plos.org |

| Enthalpy Change (ΔH) | Negative | The interaction is exothermic and likely driven by hydrogen bonding and van der Waals forces. mdpi.com |

| Entropy Change (ΔS) | Negative | Indicates a decrease in randomness, suggesting a more ordered structure upon complex formation. mdpi.com |

Interaction with DNA

The interaction of small molecules with DNA is of significant interest, as such binding can lead to genotoxic effects or, in the context of anticancer drugs, therapeutic outcomes. sciepub.com Small molecules can interact with DNA through several modes, including intercalation between base pairs, binding within the major or minor grooves, or through electrostatic interactions with the phosphate (B84403) backbone. sciepub.comrcsb.org

While direct studies on this compound are limited, research on metal complexes incorporating sulfonamide-type ligands has shown that these molecules can bind to DNA, primarily through intercalation. mdpi.comrsc.org These interactions can be studied using techniques such as UV-visible spectroscopy, fluorescence titration with DNA-intercalating dyes like ethidium (B1194527) bromide, and molecular docking simulations. mdpi.com The binding affinity is often quantified by a binding constant, and the mode of interaction can be inferred from spectroscopic shifts and hydrodynamic measurements like viscosity. kyoto-u.ac.jp For example, an increase in the viscosity of a DNA solution upon addition of a compound is a classic sign of an intercalative binding mode. kyoto-u.ac.jp

Structure Activity Relationship Sar Studies for N 4 Pyridylbenzenesulfonamide Analogues

Systematic Modification of Chemical Structure and Biological Activity Correlation

The core principle of SAR studies involves the systematic alteration of a lead compound's chemical structure to observe the resulting changes in biological activity. For N-4-Pyridylbenzenesulfonamide analogues, modifications have been explored on both the pyridyl and the benzenesulfonamide (B165840) moieties.

Research into benzenesulfonamide derivatives as inhibitors of various enzymes, such as carbonic anhydrases (CAs), has provided valuable SAR insights. For instance, studies on 4-(pyrazolyl)benzenesulfonamide ureas as CA inhibitors revealed that substituents on the phenyl ring significantly impact activity and selectivity. acs.org Polar substituents like 4-methoxy or 4-carboxyethyl tended to decrease activity against certain isoforms (CA I and IX) while enhancing it against others (CA II and XII). acs.org Conversely, a 4-sulfonamide substituent increased activity against all tested isoforms. acs.org These findings highlight the sensitivity of the benzenesulfonamide scaffold to electronic and steric changes.

In another study focusing on 1,4-benzenesulfonamide derivatives as glyoxalase I inhibitors, the importance of the pyridine (B92270) moiety was underscored. The removal of the pyridine ring from a potent derivative resulted in a decrease in inhibitory activity, indicating its crucial role in binding interactions within the enzyme's active site. nih.gov

Furthermore, the synthesis and evaluation of N-substituted derivatives of N-(4-methylpyridin-2-yl)benzenesulfonamides as antibacterial agents have shown that these compounds can act as moderately good inhibitors. researchgate.net The systematic introduction of various N-alkyl and N-aralkyl groups allowed for the correlation of these structural changes with antibacterial efficacy. researchgate.net

The following table summarizes the biological activity of some this compound analogues and related derivatives against different targets.

| Compound ID | Base Scaffold | Modification | Target | Activity (IC50/Ki) | Reference |

| SH7l | 4-(Pyrazolyl)benzenesulfonamide urea | 4-methoxy on phenyl | CA XII | 16.7 nM (Ki) | acs.org |

| SH7f | 4-(Pyrazolyl)benzenesulfonamide urea | 4-sulfonamide on phenyl | Multiple CA isoforms | Increased activity | acs.org |

| Compound 26 | 1,4-Benzenesulfonamide | Carboxy moiety | Glyoxalase I | 0.39 µM (IC50) | nih.gov |

| Compound 28 | 1,4-Benzenesulfonamide | 8-hydroxyquinoline moiety | Glyoxalase I | 1.36 µM (IC50) | nih.gov |

| Compound 27 | 1,4-Benzenesulfonamide | Lacking pyridine moiety | Glyoxalase I | 3.03 µM (IC50) | nih.gov |

Computational Approaches to SAR (e.g., QSAR, 3D-QSAR, Pharmacophore Modeling)

Computational chemistry plays a pivotal role in modern drug discovery by providing insights into the interactions between small molecules and their biological targets, thereby rationalizing SAR and guiding the design of new compounds. Quantitative Structure-Activity Relationship (QSAR) studies, including 2D-QSAR and 3D-QSAR, as well as pharmacophore modeling, have been instrumental in this regard.

QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net This is achieved by correlating physicochemical descriptors of the molecules with their observed activity. nanobioletters.com For instance, a QSAR analysis of benzenesulfonamide derivatives as carbonic anhydrase inhibitors has been used to predict the inhibitory activities of new compounds, supporting the use of this technique to guide synthesis. nanobioletters.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of molecules. These techniques calculate the steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. tandfonline.com A 3D-QSAR study on diarylpyrazole-benzenesulfonamide derivatives as carbonic anhydrase II inhibitors successfully created predictive models that highlighted the importance of these fields for inhibitory potency. tandfonline.comnih.gov

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on a set of active ligands (ligand-based) or from the structure of the target's binding site (structure-based). nih.gov These models can then be used as 3D queries to screen large compound databases to identify new potential inhibitors. nih.gov For example, a pharmacophore model was developed for diarylpyrazole-benzenesulfonamide derivatives to screen for new carbonic anhydrase II inhibitors. nih.gov

Identification of Key Structural Features for Modulated Activity and Selectivity

Through the integration of systematic synthesis, biological testing, and computational analysis, key structural features of this compound analogues that govern their activity and selectivity have been identified.

The sulfonamide group is a critical feature, often acting as a zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov Its interaction with the metal ion in the active site is a primary determinant of inhibitory activity.

Substituents on the benzenesulfonamide ring play a significant role in modulating both the potency and selectivity of these compounds. acs.orgnih.gov The size, polarity, and electronic properties of these substituents can influence how the inhibitor fits into the active site and interacts with surrounding amino acid residues. nih.gov For example, in the context of carbonic anhydrase inhibitors, "tail" groups attached to the benzenesulfonamide scaffold have been shown to modulate isoform specificity. nih.gov

Rational Design Principles for Enhanced Biological Functionality

The culmination of SAR and computational studies provides a set of rational design principles for developing this compound analogues with enhanced biological functionality. These principles guide medicinal chemists in making informed decisions about which structural modifications are most likely to lead to improved compounds.

A key principle is the exploitation of specific interactions within the target's active site. For example, if a hydrophobic pocket is identified in the active site, introducing a complementary hydrophobic substituent on the inhibitor can enhance binding affinity. nih.gov Similarly, the strategic placement of hydrogen bond donors or acceptors to interact with key residues in the active site can improve potency.

Structure-based design is a powerful approach when the 3D structure of the target protein is known. acs.org By visualizing the inhibitor docked into the active site, chemists can design modifications that optimize the fit and interactions. This approach has been used in the design of selective kinase inhibitors based on a pyrazolo[3,4-b]pyridin-5-yl scaffold linked to a benzenesulfonamide moiety. acs.org

Ligand-based design , including pharmacophore modeling and QSAR, is employed when the target structure is unknown. researchgate.net By understanding the common structural features of active compounds, new molecules can be designed that incorporate these essential features. This approach has been used in the rational design of bacterial transcription inhibitors. scispace.com

The "tail approach" is a specific strategy used in the design of benzenesulfonamide-based inhibitors, particularly for carbonic anhydrases. nih.gov This involves attaching various chemical moieties (tails) to the benzene (B151609) ring or the sulfonamide nitrogen to extend into different regions of the active site, thereby influencing potency and isoform selectivity. nih.govresearchgate.net

Advanced Analytical Methodology Development and Validation for N 4 Pyridylbenzenesulfonamide

Chromatographic Method Development (e.g., HPLC, LC-MS, GC-MS) for Separation and Quantification

Chromatographic techniques are the cornerstone of pharmaceutical analysis, offering high-resolution separation and sensitive quantification. For N-4-Pyridylbenzenesulfonamide, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal methods employed.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC (RP-HPLC) method is typically the first choice for a polar, non-volatile compound like this compound. pharmtech.comwjpmr.com Method development involves systematically optimizing parameters to achieve a sharp, symmetrical peak with a suitable retention time, well-resolved from any impurities. usp.brscholarsresearchlibrary.com Key steps include selecting an appropriate column, mobile phase composition, and detector wavelength. pharmtech.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Isocratic elution with Acetonitrile: 20mM Ammonium Formate Buffer (pH 4.5) (60:40 v/v) |

| Flow Rate | 1.0 mL/min pharmtech.com |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

Liquid Chromatography-Mass Spectrometry (LC-MS): For higher sensitivity and specificity, especially for quantifying low-level impurities or analyzing the compound in complex biological matrices, LC-MS is the preferred technique. researchgate.netmdpi.com It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. researchgate.net Electrospray ionization (ESI) in positive mode is generally suitable for this compound due to the presence of the basic pyridine (B92270) nitrogen. The analysis is often performed in selected reaction monitoring (MRM) mode for quantitative accuracy. eurl-pesticides.eugoogle.com

Table 2: Example LC-MS/MS (B15284909) Parameters for this compound Quantification

| Parameter | Condition |

|---|---|

| LC System | UPLC/HPLC System researchgate.net |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole (QqQ) mdpi.com |

| MRM Transition | Precursor Ion (Q1) → Product Ion (Q3) (e.g., m/z 251.1 → m/z 93.1) |

| Collision Energy | Optimized for specific transition |

| Dwell Time | 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds, GC-MS can be used for analyzing potential volatile impurities, such as residual solvents from the synthesis process. mst.or.jpshimadzu.com Headspace GC-MS is a preferred technique for this purpose. ijprajournal.com For the analysis of this compound itself, derivatization would be required to increase its volatility, which is often a more complex approach compared to LC-based methods. Separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. shimadzu.com

Spectroscopic Techniques for Advanced Characterization and Impurity Profiling

Spectroscopic methods are indispensable for the structural elucidation of this compound and for identifying and characterizing impurities. ijprajournal.comrsc.org A combination of techniques provides a comprehensive profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure. The chemical shifts, splitting patterns, and integration values of the protons and carbons provide a complete map of the molecule's carbon-hydrogen framework. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to confirm connectivity and definitively assign all signals, which is crucial for distinguishing between isomers and identifying unknown impurities.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in MS/MS spectra help in confirming the structure and identifying specific structural motifs, which is vital for the characterization of degradation products or synthesis by-products. ijprajournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic absorption bands would be expected for the N-H stretch of the sulfonamide, S=O stretches (asymmetric and symmetric), C=C and C=N stretches of the aromatic and pyridine rings, and S-N stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for quantitative analysis and for providing information about the conjugated systems within the molecule. ijprajournal.com The absorption maximum (λmax) is determined by scanning the compound in a suitable solvent and is used for detection in HPLC analysis. jrespharm.com

Impurity profiling involves using these techniques, often in hyphenated formats like LC-MS-NMR, to detect, identify, and quantify impurities present in the drug substance. ajrconline.org Regulatory guidelines, such as those from the ICH, mandate the identification and characterization of any impurity present above a certain threshold (typically 0.1%). researchgate.net

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a sensitive, rapid, and low-cost alternative for the detection and quantification of electroactive compounds like this compound. mdpi.com The presence of the reducible pyridine ring and potentially oxidizable groups makes it a candidate for analysis by techniques such as voltammetry.

Development of an electrochemical sensor could involve modifying a working electrode (e.g., glassy carbon, boron-doped diamond) with nanomaterials to enhance sensitivity and selectivity. mdpi.comnih.gov

Cyclic Voltammetry (CV): This technique can be used to study the redox behavior of this compound, identifying oxidation and reduction potentials. This information is foundational for developing a quantitative method.